molecular formula C9H19N B1349857 2,2,4,4-Tetramethyl-3-pentanone imine CAS No. 29097-52-7

2,2,4,4-Tetramethyl-3-pentanone imine

Cat. No. B1349857
CAS RN: 29097-52-7
M. Wt: 141.25 g/mol
InChI Key: VCMKYJMEMATQPE-UHFFFAOYSA-N
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Scientific Research Applications

  • Chemistry

    • Application : 2,2,4,4-Tetramethyl-3-pentanone, also known as Di-tert-butyl ketone or Hexamethylacetone, is a chemical compound used in various chemical reactions .
    • Method of Application : The specific methods of application can vary greatly depending on the reaction. For example, it can be used in reduction reactions with lithium triethylborohydride under standard conditions (tetrahydrofuran, 0°C) .
    • Results : The outcomes of these reactions can also vary greatly. In the case of the reduction reaction mentioned above, the kinetics, stoichiometry, and products of the reaction have been examined .
  • Chemical Synthesis

    • Application : 2,2,4,4-Tetramethyl-3-pentanone imine is used in the synthesis of alkoxylamines .
    • Method of Application : The compound is used in the alkoxide amination with 3,3’-Di-tert-butyloxaziridine .
    • Results : The result is the synthesis of alkoxylamines .
  • Chemical Properties

    • Application : 2,2,4,4-Tetramethyl-3-pentanone imine is known for its unique chemical properties .
    • Method of Application : The compound’s structure can be viewed using Java or Javascript .
    • Results : The compound has a molecular weight of 142.2386 and its IUPAC Standard InChIKey is UIQGEWJEWJMQSL-UHFFFAOYSA-N .
  • Production Uses

    • Application : 2,2,4,4-Tetramethyl-3-pentanone Imine is used in the production of dyes and metabolites .
    • Method of Application : The specific methods of application can vary greatly depending on the type of dye or metabolite being produced .
    • Results : The outcomes of these production uses can also vary greatly .
  • Chemical Properties

    • Application : 2,2,4,4-Tetramethyl-3-pentanone imine is known for its unique chemical properties .
    • Method of Application : The compound’s structure can be viewed using Java or Javascript .
    • Results : The compound has a molecular weight of 142.2386 and its IUPAC Standard InChIKey is UIQGEWJEWJMQSL-UHFFFAOYSA-N .
  • Production Uses

    • Application : 2,2,4,4-Tetramethyl-3-pentanone Imine is used in the production of dyes and metabolites .
    • Method of Application : The specific methods of application can vary greatly depending on the type of dye or metabolite being produced .
    • Results : The outcomes of these production uses can also vary greatly .

Safety And Hazards

The safety and hazards of 2,2,4,4-Tetramethyl-3-pentanone imine are not well documented. However, it is always recommended to handle chemical compounds with care and use appropriate personal protective equipment9.


Future Directions

There is no specific information available about the future directions of 2,2,4,4-Tetramethyl-3-pentanone imine. However, given its unique properties and stability, it may find applications in various chemical reactions and syntheses1.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2,2,4,4-tetramethylpentan-3-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2,3)7(10)9(4,5)6/h10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMKYJMEMATQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373112
Record name 2,2,4,4-Tetramethyl-3-pentanone imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,4-Tetramethyl-3-pentanone imine

CAS RN

29097-52-7
Record name 2,2,4,4-Tetramethyl-3-pentanone imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4-Tetramethyl-3-pentanone Imine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This was prepared by the method of J. Chem. Soc., Perkin I, 2087 (1976); ibid, 1797 (1974). Pivalonitrile (33.2 g.) and t-butyl chloride (44.4 g.) were added under nitrogen to a well stirred suspension of sodium sand (18.4 g.) in a mixture of hexane (80 ml.), tetrahydrofuran (20 ml.) and methanol (1 ml.) over one hour at 15-20° C. The mixture was stirred three hours, a solution of chlorobenzene (2 g) in tetrahydrofuran (5 ml.) added dropwise over 10 minutes and stirring continued for one hour. Methanol (20 ml.) was added with caution over 0.5 hr. followed by water until phases separated. The aqueous phase was extracted with ether and the combined organic phases dried and evaporated in vacuo. The residue was distilled to afford di-t-butylketone imine, b.p. 62°-63° C./19 mm.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
44.4 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
2 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

This was prepared by the method of J. Chem. Soc., Perkin I, 2087 (1976); ibid, 1797 (1974). Pivalonitrile (33.2 g.) and t-butyl, chloride (44.4 g.) were added under nitrogen to a well stirred suspension of sodium sand (18.4 g.) in a mixture of hexane (80 ml.), tetrahydrofuran (20 ml.) and methanol (1 ml.) over one hour at 15°-20° C. The mixture was stirred three hours, a solution of chlorobenzene (2 g.) in tetrahydrofuran (5 ml.) added dropwise over 10 minutes and stirring continued for one hour. Methanol (20 ml.) was added with caution over 0.5 hr. followed by water until phases separated. The aqueous phase was extracted with ether and the combined organic phases dried and evaporated in vacuo. The residue was distilled to afford di-t-butylketone imine, b.p. 62°-63° C./19 mm.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
44.4 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
2 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2,2,4,4-Tetramethyl-3-pentanone imine

Citations

For This Compound
5
Citations
AA Aksenov, DE Richardson, JR Eyler - Journal of Organometallic …, 2007 - Elsevier
The reactions of the bis(η 5 -cyclopentadienyl)methylzirconium cation (1) with four imines have been studied in the gas phase by Fourier transform ion cyclotron resonance mass …
Number of citations: 3 www.sciencedirect.com
F Marchetti, G Pampaloni, S Zacchini - Polyhedron, 2016 - Elsevier
The reactivity of NbCl 5 , NbF 5 and TaCl 5 with a selection of commercial imines was investigated for the first time by using dichloromethane as reaction medium. NbCl 5 reacted with …
Number of citations: 7 www.sciencedirect.com
AA Aksenov - 2005 - search.proquest.com
The reactions of bis (η 5-cyclopentadienyl) methylzirconium cation with aldehydes, ketones and imines in the gas phase have been studied by Fourier transform ion cyclotron resonance …
Number of citations: 2 search.proquest.com
KM McWilliams, RJ Angelici - Organometallics, 2007 - ACS Publications
Ruthenium(II)−olefin complexes CpRu(CO) 2 (η 2 -trans-olefin) + (Cp = η 5 -C 5 H 5 ; olefin = trans-3-hexene, trans-2-pentene, trans-3-octene, trans-4-octene, trans-5-decene) have …
Number of citations: 8 pubs.acs.org
KM McWilliams - 2007 - search.proquest.com
Structural and kinetic studies of several Cp'Ru (CO)(L)(η 2-olefin)+ complexes, where Cp'= Cp (η 5-C 5 H 5) or Cp*(η5-C5Me5) and olefin= methyl oleate (18: 1), cis-3-hexene, trans-3-…
Number of citations: 4 search.proquest.com

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